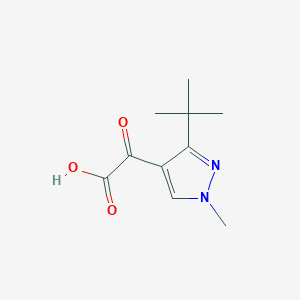

2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)-2-oxoacetic acid

Description

2-(3-(Tert-butyl)-1-methyl-1H-pyrazol-4-yl)-2-oxoacetic acid is a heterocyclic compound featuring a pyrazole core substituted with a tert-butyl group at the 3-position, a methyl group at the 1-position, and a 2-oxoacetic acid moiety at the 4-position. This structure combines steric bulk (from tert-butyl) with the hydrogen-bonding capacity of the oxoacetic acid group, making it a versatile intermediate in medicinal chemistry and materials science.

The tert-butyl group enhances metabolic stability and lipophilicity, which is critical in drug design, while the pyrazole ring contributes to π-π stacking interactions in biological targets .

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-(3-tert-butyl-1-methylpyrazol-4-yl)-2-oxoacetic acid |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)8-6(5-12(4)11-8)7(13)9(14)15/h5H,1-4H3,(H,14,15) |

InChI Key |

CPZPABYTRCJABS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NN(C=C1C(=O)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of tert-butyl hydrazine with an appropriate α-keto acid (such as pyruvic acid or acetoacetic acid). The reaction proceeds via nucleophilic addition and subsequent cyclization to form the pyrazole ring.

Reaction Conditions: The reaction typically occurs under acidic conditions, and the tert-butyl group provides steric hindrance, affecting regioselectivity. Precise reaction conditions may vary depending on the specific starting materials and desired purity.

Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for further investigations.

Chemical Reactions Analysis

Oxidation: The carbonyl groups in the compound can undergo oxidation reactions.

Substitution: The tert-butyl group can be substituted under appropriate conditions.

Hydrolysis: The carboxylic acid group is susceptible to hydrolysis.

Acids: Used for condensation reactions.

Oxidizing agents: For oxidation reactions.

Nucleophiles: For substitution reactions.

Major Products: The major products depend on the specific reaction conditions and the substituents present. These may include derivatives of the pyrazole ring or modified carboxylic acids.

Scientific Research Applications

Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development due to its unique structure.

Biochemical Studies: It serves as a building block for designing enzyme inhibitors or ligands.

Materials Science: Investigated for its role in polymer chemistry and materials modification.

Mechanism of Action

The exact mechanism of action depends on the specific application. It may involve interactions with enzymes, receptors, or cellular pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core heterocycles:

Physicochemical Properties

- Steric Effects : The tert-butyl substituent introduces significant steric hindrance, which may limit binding to flat enzymatic pockets compared to planar aromatic analogs like 2-(4-fluorophenyl)-2-oxoacetic acid .

- Electronic Effects : Trifluoromethyl groups () exert strong electron-withdrawing effects, altering reactivity and binding affinity relative to the electron-donating tert-butyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.